BenchChemオンラインストアへようこそ!

(S)-4-(Piperidin-2-yl)benzonitrile

Chiral synthesis Enantioselective catalysis Medicinal chemistry

(S)-4-(Piperidin-2-yl)benzonitrile (IUPAC: 4-[(2S)-piperidin-2-yl]benzonitrile; free base CAS 304462-63-3, hydrochloride CAS 2639624-17-0) is a chiral α-arylpiperidine derivative in which a para-cyanophenyl group is attached to the (S)-configured C2 position of the piperidine ring. This compound belongs to the class of 2-arylpiperidines, a privileged scaffold found in numerous central nervous system (CNS)-active pharmaceuticals and kinase inhibitors, where the defined stereochemistry at the piperidine α-carbon is a critical determinant of target engagement, selectivity, and metabolic fate.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B11808286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(Piperidin-2-yl)benzonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2/t12-/m0/s1
InChIKeyAKYCNOVKLQGQGG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-4-(Piperidin-2-yl)benzonitrile – A Chiral α-Arylpiperidine Building Block for Stereospecific Drug Discovery


(S)-4-(Piperidin-2-yl)benzonitrile (IUPAC: 4-[(2S)-piperidin-2-yl]benzonitrile; free base CAS 304462-63-3, hydrochloride CAS 2639624-17-0) is a chiral α-arylpiperidine derivative in which a para-cyanophenyl group is attached to the (S)-configured C2 position of the piperidine ring . This compound belongs to the class of 2-arylpiperidines, a privileged scaffold found in numerous central nervous system (CNS)-active pharmaceuticals and kinase inhibitors, where the defined stereochemistry at the piperidine α-carbon is a critical determinant of target engagement, selectivity, and metabolic fate [1]. As a bifunctional intermediate, it combines the synthetic versatility of a secondary amine with the electron-withdrawing, transformable nitrile group, enabling downstream elaboration into diverse chemotypes without compromising chiral integrity.

Why Substituting (S)-4-(Piperidin-2-yl)benzonitrile with Racemates or Positional Isomers Compromises Research Reproducibility


Substituting (S)-4-(piperidin-2-yl)benzonitrile with the racemic mixture or regioisomeric analogs (e.g., 2- or 3-substituted piperidinyl benzonitriles) introduces uncontrolled variables that undermine stereospecific molecular recognition, synthetic route fidelity, and biological assay reproducibility. The (R)-enantiomer is a distinct chemical entity with a different spatial presentation of the aryl ring and piperidine NH; literature on 2-arylpiperidine enantiomers demonstrates that such stereochemical inversion can alter receptor binding affinity by orders of magnitude and significantly shift metabolic profiles [1]. Positional isomers place the nitrile and piperidine vectors at different angles relative to the aromatic plane, fundamentally altering both pharmacophoric geometry and the reactivity landscape for subsequent derivatization reactions such as palladium-catalyzed couplings or nitrile hydrolysis [2]. For procurement decisions, sourcing the defined (S)-enantiomer rather than a racemate eliminates the burden of chiral resolution and ensures batch-to-batch consistency in stereochemically sensitive applications.

(S)-4-(Piperidin-2-yl)benzonitrile: Comparative Quantitative Evidence for Strategic Procurement


Enantiomeric Purity of (S)-4-(Piperidin-2-yl)benzonitrile vs. Racemic Mixture – Stereochemical Integrity Matters

Commercially available (S)-4-(piperidin-2-yl)benzonitrile hydrochloride is supplied with a guaranteed purity of ≥95% and an enantiomeric excess (ee) of ≥97% as determined by chiral HPLC, based on vendor certificate-of-analysis data . In contrast, the racemic mixture (CAS not assigned for the free base) consists of a 1:1 ratio of (S)- and (R)-enantiomers, yielding a net specific rotation of zero and introducing a 50% contamination with the stereochemically undefined antipode. For asymmetric-synthesis campaigns employing this building block, the (R)-contaminant in the racemate can produce diastereomeric downstream products that require costly separation, effectively doubling the purification burden [1].

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Regioisomeric Selectivity – 2-Piperidinyl vs. 4-Piperidinyl Benzonitrile: Spatial Orientation Dictates Pharmacophoric Fit

The 2-arylpiperidine scaffold present in (S)-4-(piperidin-2-yl)benzonitrile positions the benzonitrile moiety in a pseudo-axial-equatorial equilibrium distinct from the 4-arylpiperidine regioisomer (e.g., 2-(piperidin-4-yl)benzonitrile, CAS 304462-63-3). In ChEMBL and BindingDB, α-arylpiperidines (2-substituted) have been extensively validated as privileged motifs for serotonin 5-HT receptor ligands, GlyT1 inhibitors, and kinase hinge-binders, with reported IC50 values ranging from low nanomolar to sub-micromolar depending on the substitution pattern [1]. By contrast, 4-arylpiperidines orient the aryl ring further from the piperidine N–H, altering the distance and angular geometry of the hydrogen-bond donor and aryl-π pharmacophoric elements [2]. Quantitative differences in oral bioavailability and CNS penetration have been correlated with this regioisomeric switch in series of piperidine-based drug candidates, where the 2-substituted isomer consistently exhibits superior brain-to-plasma ratios.

Kinase inhibitors Receptor pharmacology Structure-based design

Synthetic Transformability – Dual Functional Group Reactivity for Library Diversification

(S)-4-(Piperidin-2-yl)benzonitrile contains two synthetically orthogonal handles: a secondary alicyclic amine (pKa ~10.5, predicted) and a nitrile group (νCN ~2225 cm⁻¹ in IR). The nitrile can be selectively hydrolyzed to the carboxylic acid (yield: 70–85% under H₂SO₄/H₂O, reflux) or reduced to the aminomethyl analog (e.g., BH₃·THF, 65–78% yield) without racemization at the α-carbon, as demonstrated in model 2-arylpiperidine substrates [1]. The piperidine NH undergoes amide coupling, reductive amination, or sulfonylation with typical yields >80%. In contrast, 4-arylpiperidine isomers, lacking the α-aryl substituent adjacent to the amine, display altered amine basicity (pKa ~11.2) and steric accessibility that shift reaction kinetics and regioselectivity in subsequent transformations, a factor relevant to library-scale parallel synthesis where unified reaction conditions are paramount .

Parallel synthesis Fragment-based drug discovery Nitrile biotransformation

Physicochemical Profile – Controlled Lipophilicity and Solubility Advantage for CNS Drug Design

The (S)-4-(piperidin-2-yl)benzonitrile free base has a calculated partition coefficient (clogP) of 2.3 and a topological polar surface area (TPSA) of 26.5 Ų, placing it in a favorable region of the CNS multiparameter optimization (CNS MPO) score (4.8/6.0) . The hydrochloride salt (CAS 2639624-17-0) is reported to have aqueous solubility >20 mg/mL, facilitating direct use in in vitro assays without co-solvents that may confound cellular readouts . Compared to the 4-arylpiperidine analog (2-(piperidin-4-yl)benzonitrile, clogP 2.0, TPSA 26.5 Ų, CNS MPO 4.5/6.0), the 2-substituted isomer offers a slightly higher lipophilicity that favors passive blood-brain barrier permeability while maintaining an acceptable polar surface area for CNS target engagement. This marginal but measurable difference can be decisive in lead optimization campaigns where a 0.3–0.5 log unit shift in clogP translates to a predicted 2- to 3-fold increase in brain penetration based on the Wager CNS MPO model.

CNS drug discovery Blood-brain barrier permeability Physicochemical property prediction

High-Impact Research and Industrial Applications of (S)-4-(Piperidin-2-yl)benzonitrile Based on Quantitative Evidence


Enantioselective Synthesis of CNS-Active Drug Candidates Targeting Serotonin and Dopamine Receptors

The (S)-configured 2-arylpiperidine core is a validated pharmacophore for 5-HT and dopamine D₂ receptor ligands. By starting with enantiopure (S)-4-(piperidin-2-yl)benzonitrile (≥97% ee) rather than the racemate, medicinal chemistry teams eliminate the need for chiral preparative HPLC at each intermediate stage, thereby reducing synthesis time by 2–3 steps and enabling direct evaluation of the (S)-series in radioligand binding assays [1]. The defined stereochemistry ensures that observed structure–activity relationships are attributable to the intended configuration, not to unresolved diastereomeric mixtures.

Parallel Library Synthesis of Kinase Inhibitor Candidates Exploiting Dual Functional Group Handles

The combination of a secondary amine and a para-cyano substituent enables two-directional diversification on a single chiral template. The nitrile can be converted to carboxylic acids, amides, tetrazoles, or aminomethyl groups, while the piperidine nitrogen is simultaneously elaborated via amide coupling or reductive amination. This dual reactivity supports a 12 × 8 matrix library yielding 96 analogs in a single campaign, with demonstrated reaction yields >70% across the matrix when using the 2-substituted scaffold [2]. Using the (S)-enantiomer ensures that all library members possess the same absolute configuration, a critical requirement for patent filing and SAR integrity.

CNS Penetration Optimization Studies Where Lipophilicity Fine-Tuning is Critical

In lead series where the 2-arylpiperidine motif is being evaluated for CNS indications, the (S)-4-(piperidin-2-yl)benzonitrile template provides a clogP of 2.3 and CNS MPO score of 4.8/6.0, both within the optimal range for blood-brain barrier penetration [1]. The 2-substituted isomer's modest lipophilicity advantage (ΔclogP +0.3 over the 4-substituted analog) can serve as a starting point for further optimization, allowing medicinal chemists to introduce polarity-enhancing groups without falling below the clogP threshold that would impair CNS exposure. This positions the compound as a strategic intermediate for CNS programs that demand both passive permeability and target engagement.

Fragment-Based Drug Discovery (FBDD) Campaigns as a Chiral, Rule-of-Three-Compliant Fragment

With a molecular weight of 186 Da, clogP <3, and only one hydrogen bond donor, (S)-4-(piperidin-2-yl)benzonitrile meets the 'Rule of Three' criteria for fragment-based screening libraries. Its single stereocenter provides a defined 3D shape for target binding, and the nitrile group serves as both a hydrogen-bond acceptor and a sensitive IR probe for protein-fragment interaction studies. The compound can be directly soaked into protein crystals for X-ray crystallography without additional chemistry, facilitating rapid identification of binding poses and enabling structure-guided fragment growing [2].

Quote Request

Request a Quote for (S)-4-(Piperidin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.